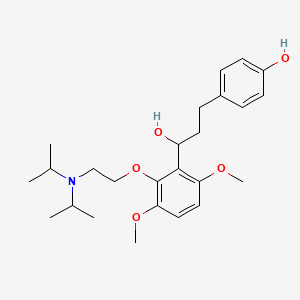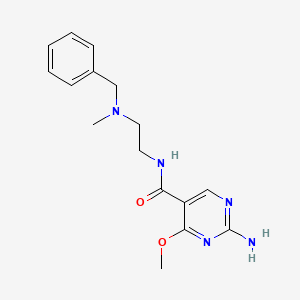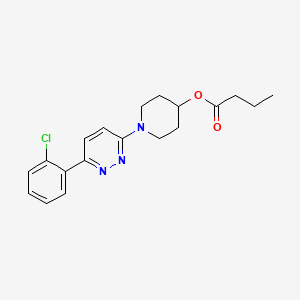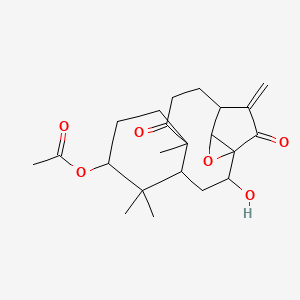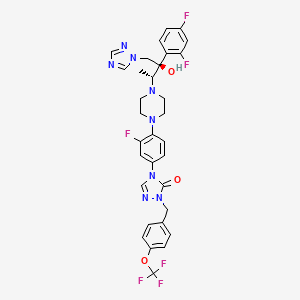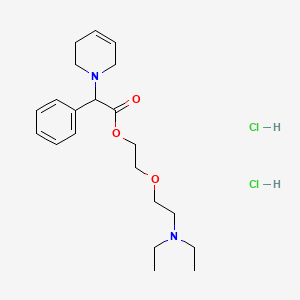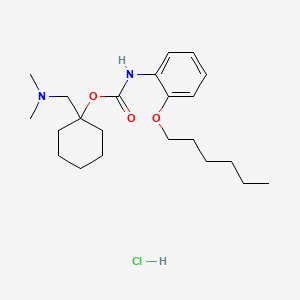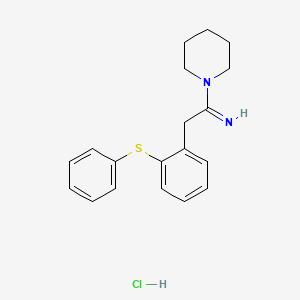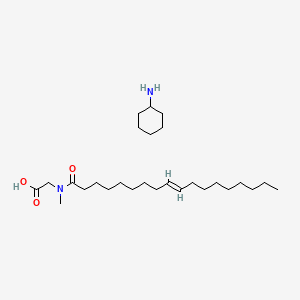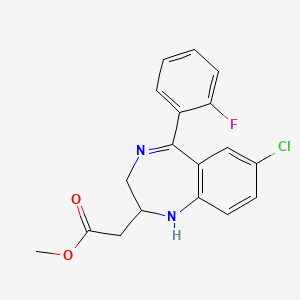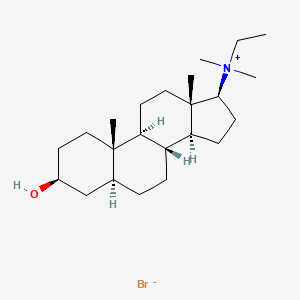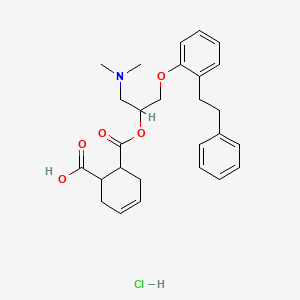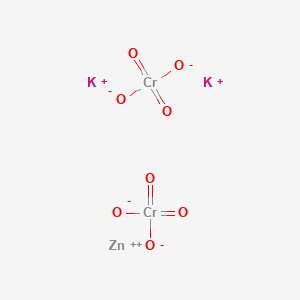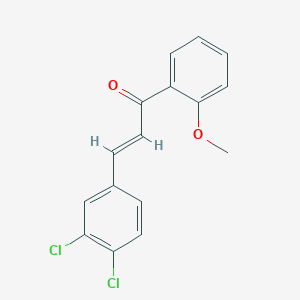
2'-Methoxy-3,4-dichlorochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methoxy-3,4-dichlorochalcone is a synthetic chalcone derivative belonging to the flavonoid family. Chalcones are open-chain flavonoids characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Methoxy-3,4-dichlorochalcone can be synthesized via the Claisen-Schmidt condensation reaction. This method involves the reaction of 2’-methoxyacetophenone with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’-Methoxy-3,4-dichlorochalcone are not extensively documented, the Claisen-Schmidt condensation remains a standard approach. Scaling up this reaction involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-3,4-dichlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits significant anti-inflammatory and antioxidant activities, making it a candidate for studying cellular mechanisms and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: Utilized in developing coatings and materials with antimicrobial properties, particularly in marine environments to prevent biofouling
Mechanism of Action
2’-Methoxy-3,4-dichlorochalcone is compared with other chalcone derivatives such as:
- 2’-Hydroxy-4’,6’-dimethoxychalcone
- 2’-Hydroxy-3-bromo-6’-methoxychalcone
- 2’-Hydroxy-6’-methoxychalcone
Uniqueness:
Comparison with Similar Compounds
- 2’-Hydroxy-4’,6’-dimethoxychalcone: Known for its potent anti-inflammatory properties.
- 2’-Hydroxy-3-bromo-6’-methoxychalcone: Exhibits strong antioxidant activity.
- 2’-Hydroxy-6’-methoxychalcone: Effective in inhibiting nitric oxide production .
Properties
CAS No. |
1292806-72-4 |
|---|---|
Molecular Formula |
C16H12Cl2O2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-12(16)15(19)9-7-11-6-8-13(17)14(18)10-11/h2-10H,1H3/b9-7+ |
InChI Key |
YBZYMEZXLCFTRZ-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


